molecular formula C18H15NO3 B1331775 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 444565-52-0

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1331775
CAS RN: 444565-52-0
M. Wt: 293.3 g/mol
InChI Key: HKAYEAHVDMGFMR-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a phenylquinoline derivative that is used as an intermediate in the synthesis of pharmaceuticals, dyes, and fluorescent probes. It has a molecular weight of 293.32 .


Synthesis Analysis

Several methods have been developed for the synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. These include the Doebner reaction using aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is represented by the linear formula C18H15NO3 . The InChI code is 1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid include the Doebner reaction, which involves the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid . Other reactions include those catalyzed by transition metals, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 293.32 . The compound has a linear formula of C18H15NO3 .

Scientific Research Applications

Antibacterial Agents

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis . Notably, some derivatives displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) , with MIC values indicating potent antibacterial strength .

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its versatile structure allows for the creation of numerous derivatives, each potentially leading to new drugs with diverse therapeutic applications.

Fluorescent Probes

Due to its structural properties, 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be used in the development of fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying cellular processes.

Dye Synthesis

The compound is also utilized as an intermediate in the synthesis of dyes. Its ability to form stable, colored complexes makes it valuable in the development of new dye compositions for various industrial applications.

Alkaline Phosphatase Inhibitors

Research has investigated the use of quinoline-4-carboxylic acid derivatives as scaffolds for developing alkaline phosphatase inhibitors. These inhibitors have potential applications in treating diseases where alkaline phosphatase is a factor .

Drug Discovery Scaffold

Quinoline and its derivatives, including 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid , are important scaffolds in drug discovery. They are fundamental in medicinal chemistry for the development of new therapeutic agents due to their versatile and reactive core structure .

Future Directions

The future directions for research on 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid could involve the development of more potent HDAC inhibitors with novel structures . Furthermore, the compound’s potential for use in the synthesis of pharmaceuticals, dyes, and fluorescent probes could be explored further.

properties

IUPAC Name

2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYEAHVDMGFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358011
Record name 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

CAS RN

351158-31-1, 444565-52-0
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351158-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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